[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine

Catalog No.
S3356691
CAS No.
415941-58-1
M.F
C16H28NP
M. Wt
265.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine

CAS Number

415941-58-1

Product Name

[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine

IUPAC Name

2-ditert-butylphosphanyl-N,N-dimethylaniline

Molecular Formula

C16H28NP

Molecular Weight

265.37 g/mol

InChI

InChI=1S/C16H28NP/c1-15(2,3)18(16(4,5)6)14-12-10-9-11-13(14)17(7)8/h9-12H,1-8H3

InChI Key

NTJPAGHACOIILD-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1=CC=CC=C1N(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1N(C)C)C(C)(C)C

The design of [2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine integrates steric and electronic considerations to optimize its performance as a ligand in transition metal catalysis. The di-t-butylphosphine moiety provides substantial steric bulk, which stabilizes metal centers by shielding reactive sites and preventing undesired side reactions such as dimerization or oxidative degradation. Concurrently, the N,N-dimethylamino group at the ortho position of the phenyl ring introduces electronic effects through resonance and inductive donation, enhancing the electron-rich character of the phosphine ligand. This combination creates a hemilabile ligand system, where the dimethylamino group can transiently coordinate to the metal center, modulating reactivity during catalytic cycles.

Structural studies of analogous compounds, such as 1-diphenylphosphino-2-(N,N-dimethylamino)-1H-indene, reveal that the planar aromatic system facilitates π-backbonding with transition metals, while the dimethylamino group’s lone pair participates in conjugation with the phosphine. This synergy between steric protection and electronic tunability is critical for applications in cross-coupling reactions, where ligand stability and metal coordination dynamics directly influence catalytic efficiency.

Transition Metal-Mediated Phosphination Approaches

The synthesis of [2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine often employs palladium-catalyzed cross-coupling strategies, as demonstrated in recent patent literature. A representative protocol involves the reaction of di-t-butylphosphine with o-dibromobenzene in the presence of a palladium catalyst, followed by Suzuki-Miyaura coupling with phenylboronic acid to install the dimethylamino group.

Key Reaction Conditions and Parameters

ComponentSpecificationRole
CatalystBis[di-t-butyl(4-dimethylaminophenyl)phosphine]palladium(0)Facilitates C–P bond formation
SolventTolueneInert reaction medium
BaseSodium carbonateNeutralizes HBr byproduct
Temperature80–100°COptimizes reaction kinetics
Yield88%Reflects process efficiency

The reaction proceeds via a two-step mechanism: initial oxidative addition of o-dibromobenzene to palladium(0), followed by phosphine ligand coordination and reductive elimination to form the C–P bond. Subsequent Suzuki coupling introduces the dimethylamino-functionalized aryl group, completing the ligand architecture. This method avoids stoichiometric metal reagents, aligning with modern trends in atom-efficient synthesis.

Stereoelectronic Control in Tertiary Phosphine Construction

Stereoelectronic optimization in [2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine synthesis ensures precise control over metal-ligand interactions. The t-butyl groups impose a cone angle of approximately 170°, creating a rigid, three-dimensional environment around the phosphorus atom. This steric hindrance selectively stabilizes low-coordinate metal intermediates, which are pivotal in catalytic cycles requiring oxidative addition or migratory insertion steps.

Electronically, the N,N-dimethylamino group exerts a +M effect, delocalizing electron density into the phenyl ring and enhancing the phosphine’s donor strength. Density functional theory (DFT) analyses of related systems suggest that this electronic donation lowers the energy barrier for metal-ligand bond formation, particularly in electron-deficient metal centers. The interplay between steric bulk and electron donation is exemplified in the ligand’s ability to stabilize both Pd(0) and Pd(II) states, a prerequisite for catalytic versatility in cross-coupling reactions.

XLogP3

3.6

Dates

Modify: 2023-08-19

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